7-Bromo-7-fluorobicyclo[4.1.0]heptane
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Overview
Description
7-Bromo-7-fluorobicyclo[410]heptane is a bicyclic compound characterized by the presence of bromine and fluorine atoms attached to the same carbon in a cyclopropane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 7-bromo-7-fluorobicyclo[4.1.0]heptane involves the reaction of 7-bromo-7-chlorobicyclo[4.1.0]heptane with activated magnesium in tetrahydrofuran (THF) at low temperatures ranging from -50°C to -40°C . This reaction yields 7-bromobicyclo[4.1.0]heptane along with 7-chloro- and 7-fluorobicyclo[4.1.0]heptane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving activated magnesium in THF could potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-7-fluorobicyclo[4.1.0]heptane undergoes various types of chemical reactions, including hydrogenolysis and substitution reactions.
Common Reagents and Conditions
Hydrogenolysis: This reaction involves the use of palladium on carbon (Pd-C) as a catalyst in methanol solution at room temperature or at elevated temperatures under high pressure.
Substitution: The compound can also undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Major Products Formed
Scientific Research Applications
7-Bromo-7-fluorobicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-7-fluorobicyclo[4.1.0]heptane involves the selective cleavage of the cyclopropane ring and the C-Br bond under specific reaction conditions. The presence of halogens influences the regioselectivity of the reactions, leading to the formation of specific products . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and catalysts used.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-7-chlorobicyclo[4.1.0]heptane: Similar in structure but contains a chlorine atom instead of fluorine.
7,7-Difluorobicyclo[4.1.0]heptane: Contains two fluorine atoms instead of one bromine and one fluorine.
7-Chloro-7-fluorobicyclo[4.1.0]heptane: Contains a chlorine atom instead of bromine.
Uniqueness
7-Bromo-7-fluorobicyclo[4.1.0]heptane is unique due to the presence of both bromine and fluorine atoms on the same carbon, which imparts distinct chemical reactivity and selectivity in various reactions. This makes it a valuable compound for studying the effects of halogen substitution on the reactivity and stability of bicyclic systems.
Properties
CAS No. |
62360-62-7 |
---|---|
Molecular Formula |
C7H10BrF |
Molecular Weight |
193.06 g/mol |
IUPAC Name |
7-bromo-7-fluorobicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10BrF/c8-7(9)5-3-1-2-4-6(5)7/h5-6H,1-4H2 |
InChI Key |
JDDNYAJUBZFGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2(F)Br |
Origin of Product |
United States |
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